molecular formula C20H20N2O3 B2884648 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 385391-09-3

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2884648
M. Wt: 336.391
InChI Key: XWZVGIHYCPSPRP-UHFFFAOYSA-N
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Description

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are molecules that can inhibit the activity of specific enzymes involved in cell signaling pathways.

Scientific Research Applications

Structural Aspects and Properties

Research conducted on amide-containing isoquinoline derivatives, closely related to the compound , shows significant structural properties. These compounds form crystalline salts and host-guest complexes with notable fluorescence properties upon interaction with certain compounds. This suggests potential applications in the field of material science and fluorescence-based techniques (Karmakar, Sarma, & Baruah, 2007).

Alzheimer's Disease Research

8-Hydroxyquinolines, which are structurally similar to the compound , have shown promise in Alzheimer's disease (AD) treatment. These compounds, including a therapeutic known as PBT2, demonstrate strong metal chaperone activity, potentially beneficial in disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry associated with the progression of AD (Kenche et al., 2013).

Antitumor Activity

A study on methoxy-indolo[2,1‐a]isoquinolines, which are structurally related, demonstrated antitumor activity in vitro. This suggests that compounds with a similar structure might have potential applications in cancer research and treatment (Ambros, Angerer, & Wiegrebe, 1988).

Potential in Osteoarthritis Research

A specific study identified a compound closely related to the one , demonstrating its potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This suggests its applicability in the study and treatment of joint diseases (Inagaki et al., 2022).

properties

IUPAC Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-9-15(10-8-13)21-19(24)12-22-14(2)11-17(23)16-5-4-6-18(25-3)20(16)22/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZVGIHYCPSPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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